Ethoxzolamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER

Water solubility = 40 mg/l @ 25 deg

6.88e-01 g/L

Synonyms

Canonical SMILES

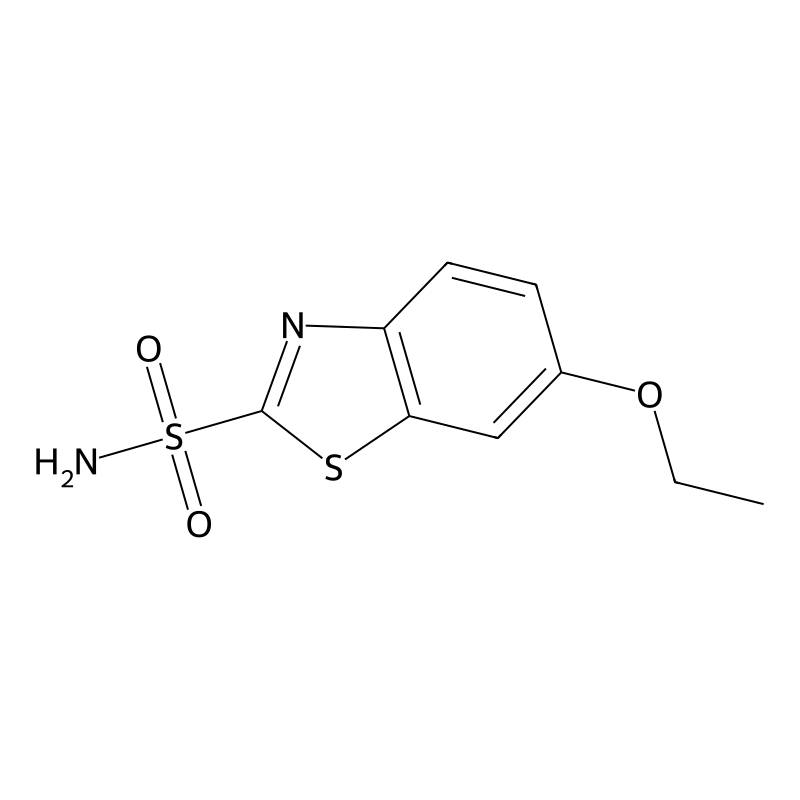

Ethoxzolamide, also known as ethoxyzolamide, is a sulfonamide compound with the chemical formula C₉H₁₀N₂O₃S₂ and a molar mass of approximately 258.31 g/mol. It functions primarily as an inhibitor of carbonic anhydrase, an enzyme critical for regulating acid-base balance and fluid homeostasis in the body. Ethoxzolamide is utilized in clinical settings for the treatment of conditions such as glaucoma, duodenal ulcers, and certain forms of epilepsy, acting as a diuretic by reducing the reabsorption of bicarbonate, sodium, and water in the proximal renal tubules .

Ethoxzolamide acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme crucial for regulating acid-base balance in the body. By inhibiting this enzyme, ethoxzolamide decreases the production of bicarbonate ions (HCO3-), leading to:

The binding of ethoxzolamide to carbonic anhydrase involves several key protonation and deprotonation reactions. When ethoxzolamide binds to the enzyme, its sulfonamide group undergoes deprotonation, while a zinc-bound hydroxide ion is protonated to form a water molecule. This process is crucial for the inhibition mechanism of ethoxzolamide, affecting the enzyme's ability to facilitate the transport of carbon dioxide and protons across biological membranes . The intrinsic enthalpy of binding for ethoxzolamide is approximately -42.1 kJ/mol, indicating that the binding process is predominantly enthalpy-driven .

Ethoxzolamide exhibits significant biological activity through its inhibition of carbonic anhydrase I and other isoforms. This inhibition leads to decreased intraocular pressure by reducing aqueous humor production in the eye, making it effective for treating glaucoma. Additionally, its action on carbonic anhydrase in the central nervous system elevates seizure thresholds, providing therapeutic benefits in certain epileptic conditions . The compound's pharmacokinetics show approximately 89% protein binding and an elimination half-life ranging from 2.5 to 5.5 hours .

Ethoxzolamide can be synthesized through several methods, typically involving the reaction of 6-ethoxy-1,3-benzothiazole-2-sulfonyl chloride with appropriate amines or other nucleophiles under controlled conditions. The synthesis often requires careful management of reaction parameters such as temperature and pH to optimize yield and purity. Specific protocols may vary based on laboratory practices but generally follow established organic synthesis techniques .

The primary applications of ethoxzolamide include:

- Glaucoma Treatment: Reducing intraocular pressure.

- Diuretic: Promoting fluid excretion by inhibiting bicarbonate reabsorption.

- Epilepsy Management: Increasing seizure threshold through central nervous system action.

- Duodenal Ulcers: Alleviating symptoms by reducing gastric acid secretion .

Ethoxzolamide has been studied for its interactions with various biological systems, particularly regarding its binding affinity to different isoforms of carbonic anhydrase. The compound exhibits a Ki value (inhibition constant) of approximately 8 nM for carbonic anhydrase I, demonstrating potent inhibitory activity . Further studies have explored its interactions with buffers and other compounds that may influence its pharmacokinetics and efficacy in clinical settings .

Several compounds share structural similarities or pharmacological effects with ethoxzolamide. Below is a comparison highlighting their unique characteristics:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Acetazolamide | Yes | Carbonic anhydrase inhibition | Widely used for altitude sickness |

| Dorzolamide | Yes | Carbonic anhydrase inhibition | Topical application for glaucoma |

| Methazolamide | Yes | Carbonic anhydrase inhibition | Longer duration of action |

| Sulfanilamide | Yes | Antibacterial via folate synthesis inhibition | Primarily used as an antibiotic |

Ethoxzolamide stands out due to its specific application in both renal function modulation and central nervous system effects, making it versatile in treating various medical conditions . Its unique binding dynamics with carbonic anhydrase also differentiate it from other sulfonamides that may not exhibit similar efficacy or mechanisms.

Ethoxzolamide demonstrates a distinctive selectivity pattern across the twelve catalytically active human carbonic anhydrase isoforms [1] [2] [3]. The compound exhibits the highest potency against human carbonic anhydrase VII (hCA VII) with an inhibition constant of 0.8 nanomolar, representing the most selective target within the enzyme family [4] [5]. This exceptional affinity for hCA VII establishes a significant selectivity advantage, with the brain-expressed isoform being inhibited at concentrations substantially lower than those required for other family members.

The selectivity profile reveals a hierarchical pattern of inhibition potencies across different isoforms. Following hCA VII, the compound demonstrates strong inhibitory activity against hCA XII (Ki = 5.7 nM), hCA II (Ki = 8.0 nM), and the secreted hCA VI (Ki = 10.0 nM) [1] [2]. The cytosolic hCA XIII shows moderate susceptibility with a Ki value of 17.0 nanomolar, while the mitochondrial hCA VB exhibits inhibition at 19.0 nanomolar concentrations [2] [6].

The membrane-bound isoforms display variable sensitivity to ethoxzolamide inhibition. Human carbonic anhydrase IX and I both demonstrate Ki values of 25.0 nanomolar, representing a 31-fold selectivity difference compared to the most potent target [1]. The transmembrane hCA XIV shows reduced sensitivity with a Ki of 41.0 nanomolar, while hCA IV requires 62.0 nanomolar concentrations for effective inhibition [7]. The mitochondrial hCA VA exhibits the lowest affinity among the moderately sensitive isoforms, with a Ki value of 65.0 nanomolar.

| Carbonic Anhydrase Isoform | Ki Value (nM) | Selectivity Ratio | Isoform Location |

|---|---|---|---|

| hCA VII | 0.8 | 1.0 | Cytosolic |

| hCA XII | 5.7 | 7.1 | Membrane-bound |

| hCA II | 8.0 | 10.0 | Cytosolic |

| hCA VI | 10.0 | 12.5 | Secreted |

| hCA XIII | 17.0 | 21.3 | Cytosolic |

| hCA VB | 19.0 | 23.8 | Mitochondrial |

| hCA I | 25.0 | 31.3 | Cytosolic |

| hCA IX | 25.0 | 31.3 | Membrane-bound |

| hCA XIV | 41.0 | 51.3 | Membrane-bound |

| hCA IV | 62.0 | 77.5 | Membrane-bound |

| hCA VA | 65.0 | 81.3 | Mitochondrial |

| hCA III | 430.0 | 537.5 | Cytosolic |

The most pronounced selectivity difference occurs with hCA III, which exhibits the weakest interaction with ethoxzolamide at 430.0 nanomolar, representing a 537-fold difference compared to hCA VII [1]. This substantial selectivity gap demonstrates the compound's ability to discriminate between closely related isoforms despite their structural similarities.

Structural Basis of Enzyme-Inhibitor Interactions

The molecular foundation for ethoxzolamide's inhibitory mechanism has been elucidated through high-resolution X-ray crystallography of the human carbonic anhydrase II complex, solved to 1.80 Angstrom resolution and deposited as PDB entry 3CAJ [1] [8] [9]. This crystallographic analysis represents the first and only structural determination of ethoxzolamide bound to any carbonic anhydrase isoform, providing crucial insights into the molecular recognition patterns that govern inhibitor selectivity.

The primary interaction mechanism involves the formation of a tetrahedral coordination complex between the deprotonated sulfonamide nitrogen and the catalytic zinc ion [1] [10]. This zinc coordination represents the classical binding mode observed for sulfonamide-based carbonic anhydrase inhibitors, where the anionic form of the sulfonamide group directly displaces the zinc-bound water molecule or hydroxide ion that is essential for catalytic activity. The tetrahedral geometry around the zinc center is maintained through coordination with three conserved histidine residues (His94, His96, and His119) and the incoming sulfonamide nitrogen.

Critical hydrogen bonding interactions stabilize the enzyme-inhibitor complex through specific residue contacts. Threonine 200 (Thr200) emerges as a particularly important residue, forming essential hydrogen bonds with the sulfonamide oxygen atoms [1] [10]. This interaction is critical for achieving the tight binding observed with ethoxzolamide, as mutations or modifications affecting Thr200 significantly reduce inhibitor affinity. Glutamine 92 (Gln92) provides additional stabilization through hydrogen bonding with the inhibitor framework, contributing to the overall binding affinity and selectivity profile [1].

The benzothiazole core structure of ethoxzolamide establishes favorable interactions within the active site cavity. The heterocyclic ring system engages in π-π stacking interactions with aromatic residues, particularly His94 and Trp5 [11] [12]. These aromatic interactions contribute to the specificity of binding and help orient the inhibitor in the optimal conformation for zinc coordination. The benzothiazole scaffold also provides the appropriate geometric constraints to position the sulfonamide group for effective metal coordination.

The ethoxy substituent at the 6-position of the benzothiazole ring extends into the hydrophobic pocket of the active site, making critical contacts with hydrophobic residues [1]. This ethoxy group contributes significantly to isoform selectivity by exploiting differences in the hydrophobic pocket architecture between various carbonic anhydrase isoforms. The size, shape, and electronic properties of this substituent optimize the complementarity with the binding pocket while minimizing unfavorable steric interactions.

| Structural Feature | Details | Significance |

|---|---|---|

| Zinc Coordination | Tetrahedral to Zn²⁺ via deprotonated sulfonamide | Classical zinc binding mechanism |

| Key Hydrogen Bonds | Thr200, Gln92, Asn67 | Stabilize inhibitor-enzyme complex |

| Hydrophobic Interactions | His94, Trp5, surrounding hydrophobic residues | Contribute to binding specificity |

| Critical Residues | Thr200, Gln92 (critical for tight binding) | Essential for high-affinity binding |

| Sulfonamide Orientation | Direct coordination to zinc center | Optimal for catalytic site occupation |

| Ethoxy Group Position | Extended into hydrophobic pocket | Contributes to isoform selectivity |

Allosteric Modulation Effects on Catalytic Activity

Ethoxzolamide functions primarily as a direct competitive inhibitor of carbonic anhydrase, with the predominant mechanism involving occupation of the active site and direct coordination to the catalytic zinc ion [1] [2]. The inhibition pattern observed is consistent with classical competitive inhibition kinetics, where the inhibitor competes directly with the natural substrate (carbon dioxide) for access to the active site. This competitive mechanism results in complete blockade of the catalytic cycle when the inhibitor is bound.

The binding of ethoxzolamide induces minimal allosteric conformational changes in the overall protein structure [1]. Crystallographic comparisons between the inhibitor-bound and free enzyme forms reveal that the global protein architecture remains largely unchanged upon inhibitor binding. The active site cavity accommodates the inhibitor without requiring significant backbone rearrangements or large-scale conformational transitions. This structural stability contributes to the reversible nature of the inhibition and the predictable pharmacological properties of the compound.

The primary effect on catalytic activity occurs through direct occlusion of the substrate binding site [2]. When ethoxzolamide is bound, the active site becomes inaccessible to carbon dioxide, preventing the formation of the enzyme-substrate complex necessary for catalysis. The tetrahedral coordination of the zinc ion by the sulfonamide nitrogen eliminates the availability of the metal center for substrate activation, effectively abolishing enzymatic activity.

Analysis of the inhibitor-bound structure reveals that ethoxzolamide binding stabilizes a specific conformation of the active site [1]. The hydrophobic interactions and hydrogen bonding patterns established by the inhibitor create a stable complex that resists dissociation. This stabilization effect contributes to the tight binding observed and the slow dissociation kinetics characteristic of potent carbonic anhydrase inhibitors.

No evidence for significant secondary binding sites or allosteric modulation mechanisms has been identified for ethoxzolamide [2]. The inhibitory effects appear to be entirely attributable to the primary interaction at the active site. This absence of additional modulation sites simplifies the pharmacological profile and reduces the potential for complex dose-response relationships or unusual kinetic behavior.

| Modulation Type | Mechanism | Impact on Catalysis |

|---|---|---|

| Direct Competitive Inhibition | Primary mechanism - direct zinc binding | Complete inhibition of CO₂ hydration |

| Active Site Occlusion | Physical blockade of substrate access | Prevents substrate-enzyme interaction |

| Conformational Changes | Minimal allosteric effects observed | Minor impact on overall enzyme structure |

| Zinc Coordination Effects | Tetrahedral coordination disruption | Eliminates catalytic zinc function |

| Hydrophobic Pocket Interactions | Shape complementarity enhancement | Stabilizes inhibitor-bound conformation |

| Secondary Binding Sites | No significant secondary sites identified | No additional modulation detected |

Time-Dependent Inhibition Kinetics Studies

The temporal aspects of ethoxzolamide inhibition have been characterized through comprehensive kinetic analyses that reveal the time-dependent nature of enzyme-inhibitor interactions [2] [13] [14]. Direct measurements of association and dissociation rate constants demonstrate that ethoxzolamide exhibits kinetic behavior consistent with reversible competitive inhibition, with specific rate parameters that govern the onset and offset of inhibitory effects.

Association rate constants (kon) for ethoxzolamide binding to carbonic anhydrase fall within the typical range observed for sulfonamide inhibitors, spanning from 0.003 to 31 × 10⁶ liters per mole per second [14]. These relatively high association rates indicate rapid target engagement upon exposure to the inhibitor. The fast association kinetics contribute to the rapid onset of pharmacological effects observed in both in vitro and in vivo studies. The rate of association is concentration-dependent, with higher inhibitor concentrations leading to faster achievement of equilibrium binding.

Dissociation rate constants (koff) for ethoxzolamide demonstrate the stability of the enzyme-inhibitor complex [14]. Values typically range from 0.01 to 0.05 per second, indicating that once formed, the ethoxzolamide-carbonic anhydrase complex dissociates relatively slowly. This slow dissociation contributes to the sustained inhibitory effects and the long duration of action observed with ethoxzolamide administration. The stability of the complex is attributed to the multiple favorable interactions established between the inhibitor and the active site residues.

The equilibrium between association and dissociation processes is achieved relatively rapidly under physiological conditions [2] [14]. Time-to-equilibrium measurements indicate that steady-state binding is typically reached within minutes to hours, depending on the specific concentrations of enzyme and inhibitor present. This rapid equilibration ensures that pharmacological effects are predictable and dose-proportional, facilitating rational dosing strategies in clinical applications.

Membrane permeability characteristics of ethoxzolamide influence the time-dependent aspects of inhibition in cellular systems [15] [16]. The compound demonstrates significant membrane permeability, allowing it to cross cellular membranes and access intracellular carbonic anhydrase isoforms. This permeability property distinguishes ethoxzolamide from some other carbonic anhydrase inhibitors that are limited to extracellular targets due to poor membrane penetration.

| Kinetic Parameter | Ethoxzolamide | Clinical Relevance |

|---|---|---|

| Association Rate Constant (kon) | High (within range 0.003-31 × 10⁶ L/mol·s) | Fast target engagement |

| Dissociation Rate Constant (koff) | Low (0.01-0.05 s⁻¹ range) | Stable enzyme-inhibitor complex |

| Equilibrium Achievement | Rapid equilibrium achieved | Predictable pharmacodynamics |

| Membrane Permeability | Membrane permeable | Can cross cellular membranes |

| Binding Mechanism | Reversible competitive inhibition | No covalent modification of enzyme |

| Time to Equilibrium | Minutes to hours depending on concentration | Suitable for therapeutic dosing |

Cross-Reactivity with Non-Target Enzymatic Systems

Ethoxzolamide demonstrates significant cross-reactivity with several non-carbonic anhydrase enzymatic systems, reflecting both the structural features of the sulfonamide pharmacophore and the compound's specific molecular architecture [17] [18] [19]. The most well-characterized cross-reactive target is undecaprenyl pyrophosphate synthase, an enzyme involved in bacterial cell wall biosynthesis. Mutation studies in resistant bacterial strains have confirmed this enzyme as a direct target of ethoxzolamide, contributing to its antimicrobial activity against certain bacterial species [17] [19].

The interaction with undecaprenyl pyrophosphate synthase represents a significant secondary mechanism of action that extends beyond carbonic anhydrase inhibition [19]. This cross-reactivity has been demonstrated through resistance mutation analysis, where bacterial strains developing resistance to ethoxzolamide show mutations in the gene encoding undecaprenyl pyrophosphate synthase. The dual targeting of both carbonic anhydrase and cell wall biosynthesis enzymes may explain the enhanced antimicrobial efficacy observed with ethoxzolamide compared to other carbonic anhydrase inhibitors.

Ethoxzolamide shows no significant cross-reactivity with dihydropteroate synthase, the target enzyme of classical sulfonamide antibiotics [18]. This selectivity distinguishes ethoxzolamide from the traditional sulfa drugs and indicates that its antimicrobial mechanisms operate through different pathways. The absence of dihydropteroate synthase inhibition reduces the potential for interference with folate metabolism and associated toxicities common to sulfonamide antibiotics.

Human red blood cell carbonic anhydrases represent important cross-reactive targets that influence the systemic pharmacology of ethoxzolamide [15] [2]. The compound demonstrates high affinity binding to both carbonic anhydrase I and II present in erythrocytes, contributing to its systemic distribution and elimination kinetics. This binding to red blood cell enzymes serves as a circulating reservoir for the drug and influences its pharmacokinetic profile in clinical use.

Bacterial carbonic anhydrases from various species show variable susceptibility to ethoxzolamide inhibition [17] [20] [21]. The compound exhibits potent activity against Helicobacter pylori carbonic anhydrase, with inhibition constants in the nanomolar range [17] [19]. This bacterial enzyme inhibition contributes to the anti-Helicobacter activity and suggests potential applications in treating gastric infections caused by this pathogen.

Plant carbonic anhydrases are also susceptible to ethoxzolamide inhibition, as demonstrated in studies with Chlamydomonas reinhardii [22]. The compound shows differential effects on extracellular versus intracellular plant carbonic anhydrases, with membrane permeability determining access to internal enzymatic targets. These effects on plant enzymes have implications for the compound's use as a research tool in plant physiology studies.

| Enzymatic System | Cross-Reactivity Status | Evidence Level | Clinical Significance |

|---|---|---|---|

| Undecaprenyl Pyrophosphate Synthase | Confirmed | Strong (mutation studies) | May contribute to antimicrobial activity |

| Dihydropteroate Synthase (DHPS) | No significant activity | Experimental evidence | No interference with sulfa drug mechanisms |

| Human Red Blood Cell CAs | High affinity binding | Demonstrated binding | Contributes to systemic distribution |

| Bacterial Carbonic Anhydrases | Variable activity | Species-dependent | Relevant for antimicrobial applications |

| Plant Carbonic Anhydrases | Inhibitory activity | Functional studies | Research tool applications |

| Cytochrome P450 Enzymes | Not reported | No data available | Unknown drug interaction potential |

| Other Zinc Metalloenzymes | Potential but unconfirmed | Structural inference | Requires further investigation |

| Non-CA Sulfonamide Targets | Structural similarity noted | Chemical class effect | Part of sulfonamide class effects |

Purity

Physical Description

Color/Form

WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.01 (LogP)

log Kow = 2.01

0.4

Odor

Appearance

Melting Point

188-190.5 °C

189 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

.../USED FOR/ ADJUNCTIVE TREATMENT OF CHRONIC SIMPLE (OPEN-ANGLE) GLAUCOMA, SECONDARY GLAUCOMA, & PREOPERATIVELY IN ACUTE ANGLE-CLOSURE GLAUCOMA TO LOWER INTRAOCULAR PRESSURE PRIOR TO SURGERY.

EFFECTIVE DOSE APPEARS TO VARY FROM 125 TO 1000 MG/DAY, GIVEN ORALLY IN DIVIDED DOSES.

MEDICATION (VET): AS DIURETIC IN MILD CONGESTIVE CARDIAC EDEMAS.

For more Therapeutic Uses (Complete) data for ETHOXZOLAMIDE (6 total), please visit the HSDB record page.

Pharmacology

Ethoxzolamide is a sulfonamide and carbonic anhydrase (CA) inhibitor with diuretic and anti-glaucoma activity. In the eye, ethoxzolamide inhibits CA, thereby decreasing the secretion of aqueous humor. This may relieve intraocular pressure. Also, this agent prevents reabsorption of bicarbonate and sodium in the proximal convoluted tubule thereby producing a mild diuresis.

MeSH Pharmacological Classification

Mechanism of Action

MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF...CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE, OF COURSE, IN ABSENCE OF ENZYME.

CARBONIC ANHYDRASE INHIBITORS...DECR CONCN OF HYDROGEN IONS AVAIL FOR EXCHANGE WITH SODIUM & POTASSIUM & TO COMBINE WITH BICARBONATE TO FORM CARBONIC ACID. /CARBONIC ANHYDRASE INHIBITORS/

...EFFECT /OF CARBONIC ANHYDRASE INHIBITORS/ ON INTRAOCULAR PRESSURE DOES NOT DEPEND UPON DIURESIS. THEY REDUCE AQUEOUS PRODN ... & THUS LOWER PRESSURE. /CARBONIC ANHYDRASE INHIBITORS/

KEGG Target based Classification of Drugs

Lyases (EC4)

Aldehyde-lyases [EC:4.1.2.-]

CA [HSA:759 760 761 762 763 11238 765 766 767 768 771 377677 23632] [KO:K01672 K18245 K18246]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

ABSORBED FROM GI TRACT...DISTRIBUTED IN PLASMA, MUSCLES, BRAIN, KIDNEYS, LIVER, LUNGS, ERYTHROCYTES, AQUEOUS HUMOR, & CSF. APPROX 40%...EXCRETED UNCHANGED BY KIDNEYS /HUMAN, ORAL/

Wikipedia

Cyclohexylamine

Drug Warnings

SINCE CARBONIC ANHYDRASE INHIBITORS MAY HAVE TERATOGENIC EFFECTS, THESE DRUGS SHOULD BE AVOIDED DURING EARLY PREGNANCY. /CARBONIC ANHYDRASE INHIBITORS/

CARBONIC ANHYDRASE INHIBITORS ALSO ARE ADMINISTERED FOR PREOPERATIVE TREATMENT OF ACUTE ANGLE-CLOSURE AND CONGENITAL GLAUCOMAS. ... mORE THAN 50% OF PATIENTS ... MUST DISCONTINUE THERAPY BECAUSE OF ADVERSE REACTIONS. ... OSMOTIC AGENTS ARE USED TO REDUCE INTRAOCULAR PRESSURE AND VITREOUS VOLUME RAPIDLY PRIOR TO IRIDECTOMY AND OTHER OCULAR SURGICAL PROCEDURES. /CARBONIC ANHYDRASE INHIBITORS/

RENAL COLIC, HEMATURIA & OLIGURIA OR ANURIA MAY OCCUR DURING PROLONGED THERAPY... CARBONIC ANHYDRASE INHIBITORS REDUCE URIC ACID EXCRETION & INCR BLOOD URIC ACID LEVEL. ... HYPERURICEMIA IS USUALLY ASYMPTOMATIC BUT RARELY HAS LED TO AN EXACERBATION OF GOUT. /CARBONIC ANHYDRASE INHIBITORS/

For more Drug Warnings (Complete) data for ETHOXZOLAMIDE (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Interactions

CARBONIC ANHYDRASE INHIBITORS MAY AUGMENT EFFECTS OF OTHER DIURETICS SUCH AS THIAZIDES.../USEFUL/ IN ENHANCING & RESTORING RESPONSIVENESS TO MERCURIAL DIURETICS...RARELY, /DRUG/ MAY INTERFERE WITH HYPOGLYCEMIC RESPONSE TO INSULIN OR ORAL HYPOGLYCEMIC DRUGS, POSSIBLY BY CAUSING HYPOKALEMIA.

ALKALINIZATION OF URINE PRODUCED BY /DRUG INCREASES/ RATE OF EXCRETION OF WEAK ACIDS, INCLUDING PHENOBARBITAL & SALICYLATES...METHENAMINE, METHENAMINE HIPPURATE, & METHENAMINE MANDELATE...MAY BE INACTIVE IN ALKALINE URINE PRODUCED BY CARBONIC ANHYDRASE INHIBITORS.

CARBONIC ANHYDRASE INHIBITORS INCREASE EXCRETION OF LITHIUM...ALKALINIZATION OF URINE PRODUCED BY /DRUG/ MAY DECREASE RATE OF EXCRETION OF...AMPHETAMINES, PROCAINAMIDE, QUINIDINE...TRICYCLIC ANTIDEPRESSANTS & /THEIR EFFECTS/ MAY BE ENHANCED &/OR PROLONGED.

Dates

Carbonic anhydrase II/sodium-proton exchanger 1 metabolon complex in cardiomyopathy of ob

Carolina Jaquenod De Giusti, Paula G Blanco, Paula A Lamas, Fernanda Carrizo Velasquez, Juan M Lofeudo, Enrique L Portiansky, Bernardo V AlvarezPMID: 31518570 DOI: 10.1016/j.yjmcc.2019.09.005

Abstract

Heart failure is the leading cause of death among diabetic people. Cellular and molecular entities leading to diabetic cardiomyopathy are, however, poorly understood. Coupling of cardiac carbonic anhydrase II (CAII) and Na/H

exchanger 1 (NHE1) to form a transport metabolon was analyzed in obese type 2 diabetic mice (ob

) and control heterozygous littermates (ob

). Echocardiography showed elevated systolic interventricular septum thickness and systolic posterior wall thickness in ob

mice at 9 and 16 weeks. ob

mice showed increased left ventricular (LV) weight/tibia length ratio and increased cardiomyocyte cross sectional area as compared to controls, indicating cardiac hypertrophy. Immunoblot analysis showed increased CAII expression in LV samples of ob

vs. ob

mice, and augmented Ser

phosphorylation on NHE1 in ob

hearts. Reciprocal co-immunoprecipitation analysis showed strong association of CAII and NHE1 in LV samples of ob

mice. NHE1-dependent rate of intracellular pH (pH

) normalization after transient acid loading of isolated cardiomyocytes was higher in ob

mice vs. ob

. NHE transport activity was also augmented in cultured H9C2 rat cardiomyoblasts treated with high glucose/high palmitate, and it was normalized after CA inhibition. We conclude that the NHE1/CAII metabolon complex is exacerbated in diabetic cardiomyopathy of ob

mice, which may lead to perturbation of pH

and [Na

] and [Ca

] handling in these diseased hearts.

Novel pharmacological modulation of dystonic phenotypes caused by a gain-of-function mutation in the Na+ leak-current channel

Merve Kasap, Eric J Aamodt, Caroline E Sagrera, Donard S DwyerPMID: 31850963 DOI: 10.1097/FBP.0000000000000526

Abstract

The Na leak-current channel (NALCN) regulates the resting membrane potential in excitable cells, thus determining the likelihood of depolarization in response to incoming signals. Gain-of-function (gf) mutations in this channel are associated with severe dystonic movement disorders in man. Currently, there are no known pharmacological antagonists or selective modulators of this important channel. A gain-of-function mutation in NALCN of C. elegans [known as unc-77(e625)] causes uncoordinated, hyperactive locomotion. We hypothesized that this hyperactive phenotype can be rescued with pharmacological modulators. Here, we summarize the results of targeted drug screening aimed at identification of drugs that corrected locomotion deficits in unc-77(e625) animals. To assay hyperactive locomotion, animals were acutely removed from food and characteristic foraging movements were quantified. Drug screening revealed that 2-aminoethoxydiphenyl borate (2-ABP), nifedipine, nimodipine, flunarizine and ethoxzolamide significantly decreased abnormal movements in unc-77(e625) animals. 2-APB also corrected egg release and coiling deficits in this strain. In addition, serotonin and dopamine both reduced hyperactive locomotion, consistent with regulatory interactions between these systems and the NALCN. 2-APB induced movement phenotypes in wild-type animals that faithfully mimicked those observed in NALCN knockout strains, which suggested that this drug may directly block the channel. Moreover, 2-APB and flunarizine showed significant structural similarities suggestive of overlap in their mode of action. Together, these studies have revealed new insights into regulation of NALCN function and led to the discovery of a potential pharmacological antagonist of the NALCN.Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete

Daniela Vullo, Ronny Lehneck, William A Donald, Stefanie Pöggeler, Claudiu T SupuranPMID: 32106611 DOI: 10.3390/molecules25051036

Abstract

A new β-class carbonic anhydrase was cloned and purified from the filamentous ascomyceteCAS3. This enzyme has a higher catalytic activity compared to the other two such enzymes from this fungus, CAS1 and CAS2, which were reported earlier, with the following kinetic parameters: k

of (7.9 ± 0.2) × 10

s

, and k

/K

of (9.5 ± 0.12) × 10

M

∙s

. An inhibition study with a panel of sulfonamides and one sulfamate was also performed. The most effective CAS3 inhibitors were benzolamide, brinzolamide, dichlorophnamide, methazolamide, acetazolamide, ethoxzolamide, sulfanilamide, methanilamide, and benzene-1,3-disulfonamide, with K

s in the range of 54-95 nM. CAS3 generally shows a higher affinity for this class of inhibitors compared to CAS1 and CAS2. As

is a model organism for the study of fruiting body development in fungi, these data may be useful for developing antifungal compounds based on CA inhibition.

Inhibition of the β-carbonic anhydrase from the protozoan pathogen

Linda J Urbański, Andrea Angeli, Vesa P Hytönen, Anna Di Fiore, Giuseppina De Simone, Seppo Parkkila, Claudiu T SupuranPMID: 33356653 DOI: 10.1080/14756366.2020.1863958

Abstract

Sulphonamides and their isosteres are classical inhibitors of the carbonic anhydrase (CAs, EC 4.2.1.1) metalloenzymes. The protozoan pathogenencodes two such enzymes belonging to the β-class, TvaCA1 and TvaCA2. Here we report the first sulphonamide inhibition study of TvaCA1, with a series of simple aromatic/heterocyclic primary sulphonamides as well as with clinically approved/investigational drugs for a range of pathologies (diuretics, antiglaucoma, antiepileptic, antiobesity, and antitumor drugs). TvaCA1 was effectively inhibited by acetazolamide and ethoxzolamide, with K

s of 391 and 283 nM, respectively, whereas many other simple or clinically used sulphonamides were micromolar inhibitors or did not efficiently inhibit the enzyme. Finding more effective TvaCA1 inhibitors may constitute an innovative approach for fighting trichomoniasis, a sexually transmitted infection, caused by

.

Carbonic anhydrase inhibitors reduce cardiac dysfunction after sustained coronary artery ligation in rats

Lorena A Vargas, Oscar A Pinilla, Romina G Díaz, Diana E Sepúlveda, Erik R Swenson, Néstor G Pérez, Bernardo V ÁlvarezPMID: 27614168 DOI: 10.1016/j.carpath.2016.08.003

Abstract

Two potent carbonic anhydrase (CA) inhibitors with widely differing membrane permeability, poorly diffusible benzolamide (BZ), and highly diffusible ethoxzolamide (ETZ) were assessed to determine whether they can reduce cardiac dysfunction in rats subjected to coronary artery ligation (CAL)-induced myocardial infarction.Rats with evidence of heart failure (HF) at 32 weeks following a permanent left anterior coronary artery occlusion were treated with placebo, BZ, or ETZ (4 mg kgday

) for 4 weeks at which time left ventricular function and structure were evaluated. Lung weight/body weight (LW/BW) ratio increased in CAL rats by 17±1% vs. control, suggesting pulmonary edema. There was a trend for BZ and ETZ to ameliorate the increase in LW/BW by almost 50% (9±5% and 9±8%, respectively, versus CAL) (P=.16, NS). Echocardiographic assessment showed decreased left ventricular midwall shortening in HF rats, 21±1% vs. control 32±1%, which was improved by BZ to 29±1% and ETZ to 27±1%, and reduced endocardial shortening in HF rats 38±3% vs. control 62±1%, partially restored by BZ and ETZ to ~50%. Expression of the hypoxia-inducible membrane-associated CAIX isoform increased by ~60% in HF rat hearts, and this effect was blocked by ETZ.

We conclude that CAL-induced myocardial interstitial fibrosis and associated decline in left ventricular function were diminished with BZ or ETZ treatment. The reductions in cardiac remodeling in HF with both ETZ and BZ CA inhibitors suggest that inhibition of a membrane-bound CA appears to be the critical site for this protection.

Anti-

Joyanta K Modak, Alexandra Tikhomirova, Rebecca J Gorrell, Mohammad M Rahman, Despina Kotsanas, Tony M Korman, Jose Garcia-Bustos, Terry Kwok, Richard L Ferrero, Claudiu T Supuran, Anna RoujeinikovaPMID: 31530039 DOI: 10.1080/14756366.2019.1663416

Abstract

Ethoxzolamide (EZA), acetazolamide, and methazolamide are clinically used sulphonamide drugs designed to treat non-bacteria-related illnesses (e.g. glaucoma), but they also show antimicrobial activity against the gastric pathogenEZA showed the highest activity, and was effective against clinical isolates resistant to metronidazole, clarithromycin, and/or amoxicillin, suggesting that EZA kills

mechanisms different from that of these antibiotics. The frequency of single-step spontaneous resistance acquisition by

was less than 5 × 10

, showing that resistance to EZA does not develop easily. Resistance was associated with mutations in three genes, including the one that encodes undecaprenyl pyrophosphate synthase, a known target of sulphonamides. The data indicate that EZA impacts multiple targets in killing

. Our findings suggest that developing the approved anti-glaucoma drug EZA into a more effective anti-

agent may offer a faster and cost-effective route towards new antimicrobials with a novel mechanism of action.

Carbonic Anhydrase Inhibitors Induce Developmental Toxicity During Zebrafish Embryogenesis, Especially in the Inner Ear

Hiroko Matsumoto, Shoko Fujiwara, Hisako Miyagi, Nobuhiro Nakamura, Yasuhiro Shiga, Toshihiro Ohta, Mikio TsuzukiPMID: 28695384 DOI: 10.1007/s10126-017-9763-7

Abstract

In vertebrates, carbonic anhydrases (CAs) play important roles in ion transport and pH regulation in many organs, including the eyes, kidneys, central nervous system, and inner ear. In aquatic organisms, the enzyme is inhibited by various chemicals present in the environment, such as heavy metals, pesticides, and pharmaceuticals. In this study, the effects of CA inhibitors, i.e., sulfonamides [ethoxyzolamide (EZA), acetazolamide (AZA), and dorzolamide (DZA)], on zebrafish embryogenesis were investigated. In embryos treated with the sulfonamides, abnormal development, such as smaller otoliths, an enlarged heart, an irregular pectoral fin, and aberrant swimming behavior, was observed. Especially, the development of otoliths and locomotor activity was severely affected by all the sulfonamides, and EZA was a consistently stronger inhibitor than AZA or DZA. In the embryos treated with EZA, inner ear hair cells containing several CA isoforms, which provide HCOto the endolymph for otolith calcification and maintain an appropriate pH there, were affected. Acridine orange/ethidium bromide staining indicated that the hair cell damage in the inner ear and pectral fin is due to apoptosis. Moreover, RNA measurement demonstrated that altered gene expression of cell cycle arrest- and apoptosis-related proteins p53, p21, p27, and Bcl-2 occurred even at 0.08 ppm with which normal development was observed. This finding suggests that a low concentration of EZA may affect embryogenesis via the apoptosis pathway. Thus, our findings demonstrated the importance of potential risk assessment of CA inhibition, especially regarding the formation of otoliths as a one of the most sensitive organs in embryogenesis.

Probing the Fundamentals of Native Liquid Extraction Surface Analysis Mass Spectrometry of Proteins: Can Proteins Refold during Extraction?

Eva Illes-Toth, Helen J CooperPMID: 31490666 DOI: 10.1021/acs.analchem.9b02075

Abstract

Native ambient mass spectrometry has the potential for simultaneous analysis of native protein structure and spatial distribution within thin tissue sections. Notwithstanding sensitivity, this information can, in principle, be obtained for any protein present with no requirement for a priori knowledge of protein identity. To date, native ambient mass spectrometry has primarily made use of the liquid extraction surface analysis (LESA) sampling technique. Here, we address a fundamental question: Are the protein structures observed following native liquid extraction surface analysis representative of the protein structures within the substrate, or does the extraction process facilitate refolding (or unfolding)? Specifically, our aim was to determine whether protein-ligand complexes observed following LESA are indicative of complexes present in the substrate, or an artifact of the sampling process. The systems investigated were myoglobin and its noncovalently bound heme cofactor, and the Zn-binding protein carbonic anhydrase and its binding with ethoxzolamide. Charge state distributions, drift time profiles, and collision cross sections were determined by liquid extraction surface analysis ion mobility mass spectrometry of native and denatured proteins and compared with those obtained by direct infusion electrospray. The results show that it was not possible to refold denatured proteins with concomitant ligand binding (neither heme, zinc, nor ethoxzolamide) simply by use of native-like LESA solvents. That is, protein-ligand complexes were only observed by LESA MS when present in the substrate.Small Molecules That Sabotage Bacterial Virulence

Benjamin K Johnson, Robert B AbramovitchPMID: 28209403 DOI: 10.1016/j.tips.2017.01.004